N-Dodecanoyl-DL-homoserine lactone

概要

説明

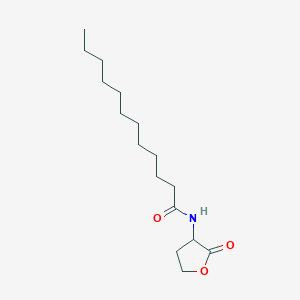

N-Dodecanoyl-DL-homoserine lactone (C12-HSL) is a quorum-sensing (QS) signaling molecule in Gram-negative bacteria, facilitating cell-to-cell communication to regulate gene expression in response to population density. It features a 12-carbon acyl chain (dodecanoyl) linked to a homoserine lactone ring (C₁₆H₂₉NO₃; molecular weight: 283.4 g/mol) . C12-HSL is notable for its dual roles:

- Bacterial Regulation: Modulates biofilm formation, virulence, and metabolism in bacteria like Chromobacterium violaceum and Pseudomonas aeruginosa .

- Cross-Kingdom Signaling: Activates mammalian immune pathways (e.g., NF-κB), inducing pro-inflammatory cytokines (TNF-α, IL-1β, IL-8) in macrophages and keratinocytes .

- Detection Sensitivity: Detectable at sub-nanomolar concentrations via surface-enhanced Raman spectroscopy (SERS), highlighting its stability and biological relevance .

準備方法

Synthetic Routes and Reaction Conditions: N-Dodecanoyl-DL-homoserine lactone can be synthesized through the reaction of dodecanoic acid with DL-homoserine lactone. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions: N-Dodecanoyl-DL-homoserine lactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-dodecanoyl-DL-homoserine.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

Substitution: The lactone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: N-Dodecanoyl-DL-homoserine.

Reduction: N-Dodecanoyl-DL-homoserinol.

Substitution: Various substituted lactones depending on the nucleophile used.

科学的研究の応用

Chemistry: N-Dodecanoyl-DL-homoserine lactone is used to study quorum sensing mechanisms in bacteria. It helps in understanding how bacterial populations coordinate their behavior and regulate gene expression .

Biology: In biological research, this compound is used to investigate bacterial communication and its impact on host-pathogen interactions. It is also used to study the role of quorum sensing in biofilm formation and antibiotic resistance .

Medicine: By targeting quorum sensing pathways, it is possible to disrupt bacterial communication and reduce virulence .

Industry: In industrial applications, this compound is used in the development of biosensors for detecting bacterial contamination. It is also explored for its potential in bioremediation processes .

作用機序

N-Dodecanoyl-DL-homoserine lactone exerts its effects through quorum sensing. It binds to specific receptor proteins in bacterial cells, leading to the activation or repression of target genes. This process involves the formation of a receptor-ligand complex, which then interacts with the bacterial DNA to regulate gene expression . The molecular targets include various transcriptional regulators and signaling pathways involved in bacterial communication and virulence .

類似化合物との比較

Comparison with Similar N-Acyl-Homoserine Lactones (AHLs)

AHLs vary in acyl chain length, oxidation state, and functional groups, leading to distinct biological activities. Below is a detailed comparison of C12-HSL with structurally related AHLs:

Table 1: Key Properties of Selected AHLs

Functional Differences by Chain Length

- Shorter Chains (C4–C8-HSL) :

- Longer Chains (C10–C14-HSL) :

Structural Modifications and Bioactivity

- Oxidation States: 3-Oxo or 3-hydroxy modifications (e.g., 3OC12-HSL) increase receptor specificity in P. aeruginosa . Non-oxidized C12-HSL exhibits broader cross-kingdom effects, such as NF-κB activation .

- Stereochemistry :

Key Research Findings

C12-HSL vs.

Immune Activation :

- C12-HSL induces apoptosis in HaCaT cells, while shorter-chain AHLs (e.g., C4-HSL) lack this effect .

生物活性

N-Dodecanoyl-DL-homoserine lactone (C12-HSL) is a signaling molecule belonging to the family of N-acyl homoserine lactones (AHLs), which are crucial for quorum sensing in various bacterial species. This compound, produced by Chromobacterium violaceum, plays significant roles in microbial communication and has been shown to influence host immune responses and microbial physiology. This article reviews the biological activity of C12-HSL, focusing on its effects on bacterial behavior, immune modulation, and potential applications in biotechnology.

1. Quorum Sensing and Bacterial Behavior

C12-HSL is primarily recognized for its role in quorum sensing, a mechanism that allows bacteria to coordinate their behavior in response to population density.

- Impact on Salmonella enterica : Research indicates that C12-HSL alters the fatty acid and protein profiles of Salmonella enterica during cultivation. Specifically, exposure to C12-HSL leads to changes that mimic a transition to stationary phase, suggesting that this AHL can modulate growth dynamics and stress responses in bacteria. Notably, the presence of C12-HSL increased levels of thiol-related proteins, enhancing the bacteria's ability to resist oxidative stress .

- Detection Sensitivity : Advanced techniques like surface-enhanced Raman spectroscopy have demonstrated the ability to detect C12-HSL at concentrations below 1 nanomolar, indicating its potent signaling capability even at low concentrations .

2. Immune Modulation

C12-HSL has been shown to significantly influence immune responses in mammalian cells.

- Cytokine Production : Studies have demonstrated that C12-HSL induces the production of pro-inflammatory cytokines such as TNF-α and IL-1β in mouse monocytic cells (RAW264.7). This activation occurs through the NF-κB signaling pathway, highlighting its role as an immunomodulator .

- Apoptosis Induction : C12-HSL has also been implicated in triggering apoptosis through endoplasmic reticulum (ER) stress pathways in bone marrow-derived macrophages. The compound activates key ER stress markers and leads to mitochondrial dysfunction, further contributing to apoptotic signaling .

3. Case Studies and Research Findings

Several studies provide insights into the biological activities associated with C12-HSL:

4. Implications for Biotechnology

The unique properties of C12-HSL suggest potential applications in biotechnology:

- Biocontrol Agents : Given its ability to modulate microbial behavior and enhance stress resistance, C12-HSL could be utilized as a biocontrol agent in agricultural settings, promoting beneficial microbial communities while suppressing pathogens.

- Therapeutic Applications : Understanding how C12-HSL influences immune responses may lead to novel therapeutic strategies for modulating inflammation or enhancing immune function against infections.

Q & A

Basic Research Questions

Q. How can researchers detect N-Dodecanoyl-DL-homoserine lactone at nanomolar concentrations in physiological environments?

Surface-enhanced Raman spectroscopy (SERS) with silver nanoparticles is a validated method for detecting C12-HSL below 1 nM. Key optimizations include adjusting pH and ionic strength to enhance signal-to-noise ratios. A minimal medium like ABtGcasa (containing glucose and Casa amino acids) can mimic physiological conditions while minimizing spectral interference .

Q. What are recommended methods for preparing stable stock solutions of C12-HSL to ensure experimental reproducibility?

Dissolve C12-HSL in acetonitrile at 10 mM as a stock solution, then dilute to working concentrations (e.g., 10 µM). Maintain final solvent concentrations below 1% (v/v) in culture media to avoid cytotoxicity or interference with bacterial responses. Acetonitrile is preferred over ethanol or primary alcohols to prevent lactone ring hydrolysis .

Q. How is the structural characterization of C12-HSL performed to confirm purity and conformation?

Use nuclear magnetic resonance (NMR) for identity verification ([α]/D = -25±5° in methanol) and 1H-NMR to assess stereochemical integrity. Raman spectroscopy (532 nm excitation) identifies characteristic peaks, such as the lactone ring vibration at ~1730 cm⁻¹. X-ray crystallography or molecular docking can resolve endo/exo ring puckering conformations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological effects of C12-HSL on human cells (e.g., pro-inflammatory vs. inhibitory responses)?

Conflicting results may arise from cell-type specificity or concentration-dependent effects. For example, C12-HSL activates NF-κB in human monocytes at 10 µM but inhibits putrescine synthesis in epithelial cells at similar doses. Use dose-response assays (0.1–100 µM) and cell-specific markers (e.g., IL-8 for inflammation) to clarify context-dependent mechanisms. Include controls for solvent effects (e.g., acetonitrile) .

Q. What experimental approaches validate the role of C12-HSL acyl chain length in quorum-sensing specificity across bacterial species?

Compare C12-HSL with shorter-chain analogs (e.g., C6-HSL or C8-HSL) using reporter strains (e.g., Chromobacterium violaceum CV026). Quantify ligand-receptor binding affinity via isothermal titration calorimetry (ITC) or monitor downstream gene expression (e.g., lasI/lasR in Pseudomonas aeruginosa). Structural analogs with modified acyl chains (e.g., 3-oxo or hydroxyl substitutions) can further elucidate structure-activity relationships .

Q. How to design experiments analyzing conformational changes in C12-HSL under varying environmental conditions?

Perform molecular dynamics simulations to model torsion angle variations (e.g., χ1–χ12 angles) in aqueous vs. hydrophobic environments. Validate predictions using Raman spectroscopy or circular dichroism (CD) to detect shifts in lactone ring conformation. For in vivo studies, use Förster resonance energy transfer (FRET)-based biosensors to track conformational dynamics in bacterial biofilms .

Q. Methodological Considerations

特性

IUPAC Name |

N-(2-oxooxolan-3-yl)dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-14-12-13-20-16(14)19/h14H,2-13H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILLZMOKUUPJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501346599 | |

| Record name | N-Dodecanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18627-38-8 | |

| Record name | N-Dodecanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。